molecular formula C19H23N3O B8745003 1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine

1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine

Cat. No. B8745003
M. Wt: 309.4 g/mol
InChI Key: HYBUADNEYBDTFI-UHFFFAOYSA-N
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Patent
US04029801

Procedure details

A mixture of 4-vinylpyridine (578 mg.), 4-benzamidopiperidine (1.02 g.), acetic acid (330 mg.) and methanol (5 ml.) was refluxed for 8 hours, cooled, and evaporated. The residue in water was basified with potassium carbonate and the resulting solid was collected. Recrystallisation from aqueous ethanol gave the product (1.24 g.) m.p. 193°-5° C. (Found: C, 73.3; H, 7.4; N, 13.3. C19H23N3O requires C, 73.75; H, 7.4; N, 13.3%.).
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[C:9]([NH:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C>CO>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][N:21]2[CH2:22][CH2:23][CH:18]([NH:17][C:9](=[O:16])[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:19][CH2:20]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
578 mg
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CCNCC1
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
CUSTOM
Type
CUSTOM
Details
Recrystallisation from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
gave the product (1.24 g.) m.p. 193°-5° C. (Found: C, 73.3; H, 7.4; N, 13.3. C19H23N3O requires C, 73.75; H, 7.4; N, 13.3%.)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CCN1CCC(CC1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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